1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate
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Overview
Description
1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is a useful research compound. Its molecular formula is C21H28BNO6 and its molecular weight is 402.26906. The purity is usually 95%.
BenchChem offers high-quality 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in the Synthesis of Indazole Derivatives
This compound is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .
Suzuki-Miyaura Cross-Coupling Reactions
The compound can be used in Suzuki-Miyaura cross-coupling reactions . This is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Preparation of Aminothiazoles
The compound can be used for the preparation of Aminothiazoles . Aminothiazoles are known to have γ-secretase modulating effects .
Preparation of Amino-pyrido-indol-carboxamides
The compound can be used for the preparation of Amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Preparation of Pyridine Derivatives
The compound can be used for the preparation of Pyridine derivatives . These derivatives are known to be TGF-β1 and activin A signalling inhibitors .
Preparation of MK-2461 Analogs
The compound can be used for the preparation of MK-2461 analogs . These analogs are known to be inhibitors of c-Met kinase for the treatment of cancer .
Mechanism of Action
Mode of Action
The presence of the 1,3,2-dioxaborolane group suggests it may be involved in boron-mediated reactions, such as the suzuki-miyaura cross-coupling reaction .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds containing a 1,3,2-dioxaborolane group are often used in organic synthesis, particularly in cross-coupling reactions . These reactions can lead to the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules.
Pharmacokinetics
Given its molecular weight of 377.29 , it falls within the range generally considered favorable for oral bioavailability. Other factors such as solubility, permeability, and metabolic stability would also influence its pharmacokinetic profile .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored in a cool place (0-10°C) . Additionally, the compound’s efficacy could be influenced by the pH of its environment, as pH can affect a compound’s ionization state and, consequently, its interaction with biological targets.
properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUCCQRPBRAWJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682317 |
Source
|
Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256359-97-3 |
Source
|
Record name | 1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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